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molecular formula C8H4BrNO3 B1279851 4-Bromoisatoic anhydride CAS No. 76561-16-5

4-Bromoisatoic anhydride

Cat. No. B1279851
M. Wt: 242.03 g/mol
InChI Key: PDGHWWQDMPEMKS-UHFFFAOYSA-N
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Patent
US09126952B2

Procedure details

87.0 g (1.33 mol) of sodium cyanate were added to 269.0 g (1.17 mol) of methyl 2-amino-4-bromobenzoate in 1.2 l of acetic acid with stirring at room temperature, and the mixture was subsequently stirred for a further 22 h. The reaction mixture was diluted with 1.5 l of water, and the residue was filtered off with suction. 0.42 l of sodium hydroxide solution (32%) was added to the solid, the mixture was diluted with 3.5 l of water and heated on a steam bath for 4 h. After cooling, the solid residue was filtered off with suction. Conventional work-up gave 205.2 g of 7-bromo-1H-benzo[d]-1,3-oxazine-2,4-dione; HPLC/MS (M+H)+=243 as solid.
Name
sodium cyanate
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1]C#N.[Na+].[NH2:5][C:6]1[CH:15]=[C:14]([Br:16])[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]>C(O)(=O)C.O>[Br:16][C:14]1[CH:13]=[CH:12][C:7]2[C:8](=[O:9])[O:10][C:11](=[O:1])[NH:5][C:6]=2[CH:15]=1 |f:0.1|

Inputs

Step One
Name
sodium cyanate
Quantity
87 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
269 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Br
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was subsequently stirred for a further 22 h
Duration
22 h
FILTRATION
Type
FILTRATION
Details
the residue was filtered off with suction
ADDITION
Type
ADDITION
Details
0.42 l of sodium hydroxide solution (32%) was added to the solid
ADDITION
Type
ADDITION
Details
the mixture was diluted with 3.5 l of water
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid residue was filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(NC(OC2=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 205.2 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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